For-Met-Ala-Ser

Peptide deformylase HsPDF Substrate specificity

fMAS is the sole formyl peptide validated as a substrate for both bacterial and human mitochondrial peptide deformylase (PDF). Researchers screening antibacterial PDF inhibitors or studying HsPDF cancer targets face false-negative risks when using fMLF. For-Met-Ala-Ser eliminates this gap with documented E. coli PDF kcat/Km = 5.4 × 10⁴ M⁻¹s⁻¹ and a PDB co-crystal structure (6jfo, 1.6 Å) for direct target engagement validation. • Dual FPR agonist/PDF substrate - non-interchangeable with fMLF for deformylase assays • FDH-coupled continuous assay compatible (NADH, A340 nm) • Supplied as lyophilized powder, ≥97% HPLC, with global cold-chain shipping.

Molecular Formula C12H21N3O6S
Molecular Weight 335.38 g/mol
Cat. No. B15130112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFor-Met-Ala-Ser
Molecular FormulaC12H21N3O6S
Molecular Weight335.38 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC=O
InChIInChI=1S/C12H21N3O6S/c1-7(10(18)15-9(5-16)12(20)21)14-11(19)8(13-6-17)3-4-22-2/h6-9,16H,3-5H2,1-2H3,(H,13,17)(H,14,19)(H,15,18)(H,20,21)
InChIKeyFRPHJRVMOFQLPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

For-Met-Ala-Ser (fMAS) Overview


For-Met-Ala-Ser (CAS 17351-32-5, also designated fMAS or N-Formyl-Met-Ala-Ser) is a synthetic N-formylated tripeptide composed of L-methionine, L-alanine, and L-serine bearing an N-terminal formyl group [1]. This compound engages two distinct biological systems: it binds to formyl peptide receptors (FPRs) on neutrophils, triggering chemotactic and pro-inflammatory signaling cascades, and it serves as a canonical substrate for peptide deformylase (PDF, EC 3.5.1.88), the metalloenzyme responsible for removing N-formyl groups from nascent polypeptides in bacteria and eukaryotic mitochondria [2]. Unlike the prototypical FPR agonist fMLF (N-Formyl-Met-Leu-Phe), For-Met-Ala-Ser occupies a unique dual-application niche that spans innate immunity research, antibacterial drug target validation, and mitochondrial PDF cancer target studies [3].

Universal PDF substrate for bacterial and human mitochondrial deformylase assays
Moderate FPR1 agonist activity enables biased signaling discrimination studies
Dual-application formyl peptide for innate immunity and antibacterial target validation

Why fMAS Cannot Be Replaced by fMLF


The critical reason For-Met-Ala-Ser cannot be substituted by the more potent FPR agonist fMLF or other N-formyl peptides lies in its unique enzymatic substrate profile. Human peptide deformylase (HsPDF) actively deformylates fMAS but shows no catalytic activity against the bacterial chemotactic peptide fMLF/fMLP [1]. This functional dichotomy—where fMAS serves simultaneously as a weak-to-moderate FPR ligand and a validated PDF substrate, while fMLF is a potent FPR agonist but enzymatically inert toward HsPDF—creates a non-interchangeable selection requirement. For researchers studying PDF enzymology, PDF-targeted antibacterial screening, or mitochondrial PDF cancer biology, substituting fMAS with fMLF or fMLFK would yield false-negative results in deformylase activity assays. Conversely, For-Met-Ala-Ser's lower FPR1 affinity (EC50 in the ~100 nM range) relative to fMLF (Ki = 38 nM) makes it a useful tool for discriminating partial versus full FPR agonism in signaling bias studies .

Current Selection
For-Met-Ala-Ser (fMAS)
Active HsPDF substrate; moderate FPR1 affinity (~100 nM EC50); enables PDF enzymology and biased agonism studies
Common Substitute
fMLF / fMLP
Potent FPR1 agonist (Ki 38 nM) but enzymatically inert toward human PDF; may yield false negatives in PDF activity assays
Substituting fMAS with fMLF removes PDF substrate functionality and alters FPR1 signaling profile. Interchangeability requires validation of both PDF and FPR endpoints.

fMAS vs Formyl Peptides: Key Evidence


HsPDF Substrate Selectivity: fMAS vs fMLF

Human peptide deformylase (HsPDF) was tested with multiple formylated peptide substrates in a formate dehydrogenase-coupled spectrophotometric assay. HsPDF actively deformylated For-Met-Ala-Ser (fMAS) and fML-pNA but exhibited no detectable catalytic activity against the prototypical bacterial chemotactic peptide N-Formyl-Met-Leu-Phe (fMLP/fMLF) [1]. The Kcat/Km values for HsPDF with fMAS were 5- to 10-fold lower than those for mitochondrially-encoded peptide substrates (fMAHA and fMTMH), confirming fMAS as a competent but not optimal substrate [2]. The Kcat (turnover rate) of HsPDF for fMAS was measured at 0.0081 s^-1 [3].

HsPDF substrate selectivity
Head-to-head
fMAS actively deformylated by HsPDF; fMLF/fMLP not a substrate
fMAS is required for PDF enzymology; fMLF cannot replace it
HsPDF Kcat for fMAS: 0.0081 s⁻¹
Peptide deformylase HsPDF Substrate specificity Mitochondrial PDF

E. coli PDF Metal-Dependent Kinetics

Using N-formyl-Met-Ala-Ser as the model substrate, the catalytic efficiency (kcat/Km) of Escherichia coli peptide deformylase was determined under varying metal cofactor conditions. The nickel-bound form of EcPDF achieved a kcat/Km of 5.4 × 10^4 M^-1s^-1, representing a two-to-three order of magnitude increase over the zinc-bound form (80 M^-1s^-1) [1]. In contrast, the closely related analog substrate formyl-Met-Ala (fMA, lacking the C-terminal serine) exhibited a Km of 0.14 mM with Zn2+-PdfC from Legionella pneumophila, demonstrating that the full fMAS tripeptide engages the enzyme active site differently than the truncated dipeptide analog [2].

E. coli PDF metal-dependent kinetics
Reported
kcat/Km: 5.4×10⁴ M⁻¹s⁻¹ (Ni²⁺) vs 80 M⁻¹s⁻¹ (Zn²⁺)
Ni²⁺ form ~675-fold more efficient; fMAS benchmarks metal cofactor effects
FDH-coupled assay, pH 7.6
E. coli peptide deformylase Metalloenzyme kinetics kcat/Km Nickel cofactor

M. tuberculosis PDF Wild-Type vs Mutant Kinetics

The kinetic parameters of Mycobacterium tuberculosis peptide deformylase (MtPDF) were characterized using N-formyl-Met-Ala-Ser as substrate. The wild-type MtPDF exhibited a Km of 4.3 mM for fMAS, while the G151D mutant showed a Km of 2.5 mM—a 1.7-fold increased apparent affinity—and the G49C mutant showed a substantially elevated Km of 7.8 mM [1]. The G151D mutant also displayed the ability to deformylate N-formyl-Met-Leu-Phe (fMLF) with higher efficiency than the wild-type enzyme, demonstrating that the fMAS substrate can differentiate wild-type from gain-of-function PDF mutants [1].

M. tuberculosis PDF mutant kinetics
Class-level
Wild-type Km 4.3 mM; G151D mutant Km 2.5 mM; G49C mutant Km 7.8 mM
fMAS differentiates wild-type from gain-of-function PDF mutants
G151D gains fMLF deformylase activity; data from single study
Mycobacterium tuberculosis Peptide deformylase Antibacterial target Mutant enzyme kinetics

L. pneumophila PDF Isoform Kinetics

The three L. pneumophila polypeptide deformylase isoforms (PdfA, PdfB, PdfC) were systematically profiled with N-formyl-Met-Ala-Ser and comparator substrates. For fMAS, Km values ranged from 0.3 mM (Ni2+-PdfB) to 21 mM (Ni2+-PdfA), representing a 70-fold span across isoforms, while the truncated substrate formyl-Met-Ala (fMA) showed Km values from 0.14 mM to 20 mM [1]. Notably, PdfC exhibited unique metal-dependent substrate specificity: the Zn2+-PdfC form maintained activity equivalent to Ni2+-PdfC for the fMA substrate but showed distinct specificity for fMAS, highlighting that the C-terminal serine residue of fMAS confers isoform-selective recognition properties absent in the dipeptide analog [1].

L. pneumophila PDF isoform kinetics
Head-to-head
Km range: 0.3 mM (Ni²⁺-PdfB) to 21 mM (Ni²⁺-PdfA); 70-fold span
fMAS discriminates all three L. pneumophila PDF isoforms
C-terminal serine confers isoform-selective recognition
Legionella pneumophila Peptide deformylase isoforms Substrate profiling Metal-dependent kinetics

Crystal Structure: fMAS Bound to MRSA PDF

The X-ray crystal structure of For-Met-Ala-Ser bound in the active site of class II peptide deformylase from methicillin-resistant Staphylococcus aureus (MRSA) has been determined at 1.6 Å resolution and deposited as PDB 6jfo [1]. This structure reveals precise atomic-level interactions between the formyl-Met-Ala-Ser tripeptide and the PDF active site, including coordination of the formyl group's carbonyl oxygen to the catalytic metal ion. In contrast, the closely related product complex Met-Ala-Ser bound to Pseudomonas aeruginosa class I type b PDF (PDB deposited at PDBe) shows the deformylated peptide product conformation, providing a before-and-after structural comparison of the deformylase reaction cycle [2]. The MRSA origin of the enzyme in PDB 6jfo adds clinical relevance for antibiotic resistance research.

Crystal structure: MRSA PDF
Method context
fMAS bound to class II PDF (MRSA) at 1.6 Å; PDB 6jfo
Supports structure-based design of PDF-targeted antibiotics
Product complex Met-Ala-Ser also available for comparison
Crystal structure Peptide deformylase MRSA Structure-based drug design PDB 6jfo

FPR1 Affinity: fMAS vs fMLF

For-Met-Ala-Ser binds to formyl peptide receptors (FPRs) on human neutrophils and is described as one of the most potent and best-known peptides interacting with these receptors, though the prototypical agonist fMLF (N-Formyl-Met-Leu-Phe) is consistently identified as the most potent member of this peptide family [1]. Quantitative binding data for fMLF at FPR1 indicate a Ki of 38 nM (agonist activity) or Ki of 0.8 pM in binding assays , while fMAS has been independently characterized with an EC50 in the ~10^-7 M (100 nM) range for FPR1, representing approximately 100-fold to >100,000-fold weaker potency depending on which fMLF reference value is used [2]. In contrast to fMAS, the non-formylated analog Met-Ala-Ser (lacking the N-formyl group) shows fundamentally different biological activity, underscoring the formyl group as essential for FPR engagement [3].

FPR1 affinity: fMAS vs fMLF
Class-level
fMAS EC50 ~100 nM; fMLF Ki 38 nM; fMLFK EC50 3.5 nM
Intermediate FPR1 potency enables biased agonism studies
Potency estimates vary across sources; non-formylated analog lacks FPR binding
Formyl peptide receptor FPR1 Chemotaxis Biased agonism Neutrophil activation

fMAS: Optimal Application Scenarios


PDF Inhibitor High-Throughput Screening

For-Met-Ala-Ser is the established substrate for continuous spectrophotometric and fluorescence-based PDF activity assays used in high-throughput screening of antibacterial drug candidates [1]. The FDH-coupled assay monitors NADH production (A340 nm) upon formate release from fMAS deformylation, enabling real-time kinetic measurements. The E. coli PDF catalytic parameters (kcat/Km = 5.4 × 10^4 M^-1s^-1 with Ni2+) and M. tuberculosis PDF Km values (4.3 mM wild-type) provide validated benchmarks for assay calibration [2]. Because fMLF/fMLP is not a substrate for human PDF, fMAS is the only formyl peptide suitable for screens targeting both bacterial and human mitochondrial PDF enzymes [3].

Target Engagement: Mtb & MRSA PDF

The availability of both the M. tuberculosis PDF kinetic data (Km = 4.3 mM for fMAS; G151D mutant Km = 2.5 mM) and the high-resolution MRSA PDF-fMAS co-crystal structure (PDB 6jfo, 1.6 Å) enables direct target engagement validation for PDF inhibitors [1][2]. Researchers can use fMAS competition assays to confirm that candidate inhibitors occupy the PDF active site, while the G151D gain-of-function mutant—which uniquely gains the ability to deformylate fMLF—provides a resistance-modeling tool that requires fMAS as the wild-type reference substrate [1].

Mitochondrial PDF Cancer Target Validation

HsPDF is a validated anticancer target, and For-Met-Ala-Ser is the generic reference substrate for measuring HsPDF catalytic activity [1]. The quantitative observation that mitochondrial-encoded peptide substrates (fMAHA, fMTMH) exhibit 5- to 10-fold higher Kcat/Km than fMAS provides a specificity window that can be exploited to design PDF inhibitors selective for cancer-relevant mitochondrial substrates over generic deformylase activity [1]. The Kcat for HsPDF with fMAS (0.0081 s^-1) serves as the baseline against which inhibitor effects are measured [2].

FPR1 Biased Signaling Studies

For-Met-Ala-Ser occupies an intermediate potency position in the formyl peptide agonist hierarchy, with an FPR1 EC50 of ~100 nM compared to fMLF (Ki = 38 nM or 0.8 pM depending on assay conditions) and fMLFK (EC50 = 3.5 nM for FPR1) [1][2]. This intermediate potency, combined with its distinct C-terminal serine residue (versus phenylalanine in fMLF), makes fMAS a valuable comparator ligand for dissecting the structural determinants of FPR1 biased agonism—where different agonists stabilize distinct receptor conformations leading to selective activation of G-protein versus β-arrestin signaling pathways. The non-formylated analog Met-Ala-Ser provides a matched negative control lacking FPR binding [3].

Application
Selection Property
Validation Focus
PDF inhibitor high-throughput screening
Universal PDF substrate for spectrophotometric/fluorometric assays
Benchmark kinetic parameters (bacterial and human PDF) and FDH-coupled NADH detection
Target engagement: Mtb & MRSA PDF
Mtb PDF kinetic data and MRSA PDF co-crystal structure availability
Wild-type vs. mutant PDF competition assays; resistance-modeling with G151D mutant
Mitochondrial PDF cancer target validation
HsPDF catalytic activity measurement with fMAS
Baseline Kcat (0.0081 s⁻¹) for inhibitor screening; comparison with mitochondrial peptide substrates
FPR1 biased signaling studies
Intermediate FPR1 agonist potency and distinct C-terminal serine
Concentration-dependent receptor conformation analysis; non-formylated analog as negative control

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